1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine dihydrochloride
Description
Properties
IUPAC Name |
1,4,8-triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-3-10-5-9-8(1)11-7-2-4-12(9)6-7;;/h1,3,5,7,11H,2,4,6H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTYARQCSLIMJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC1NC3=C2C=NC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a diazepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the diazepine ring, using reagents such as alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction can produce an alcohol derivative .
Scientific Research Applications
Organic Synthesis
3-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl propionate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules that may have potential therapeutic applications or serve as intermediates in chemical manufacturing.
Research has indicated potential biological activities for this compound:
- Antioxidant Activity : Compounds derived from similar structures have shown significant antioxidant properties. For instance, derivatives have been tested for their ability to scavenge DPPH radicals, demonstrating efficacy comparable to established antioxidants like ascorbic acid .
- Anticancer Properties : Studies have evaluated the cytotoxic effects of related compounds against various cancer cell lines, including human glioblastoma and breast cancer cells. Results suggest that some derivatives exhibit higher cytotoxicity against glioblastoma compared to breast cancer cell lines .
Pharmacological Potential
The interaction of this compound with γ-aminobutyric acid (GABA) receptors suggests potential anticonvulsant properties. Similar compounds have been evaluated for their effectiveness in seizure models, indicating a promising avenue for therapeutic development.
Antimicrobial Activity
Recent studies have focused on the antimicrobial properties of isoindole derivatives related to this compound. For example, certain derivatives have demonstrated strong activity against drug-resistant strains of Mycobacterium tuberculosis, highlighting their potential as new anti-tuberculosis agents .
Case Study 1: Anticancer Activity
A series of synthesized derivatives based on 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl propionate were tested against U-87 glioblastoma and MDA-MB-231 breast cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited significantly higher cytotoxicity against glioblastoma cells compared to breast cancer cells .
Case Study 2: Antimicrobial Efficacy
In a study aimed at discovering new anti-tuberculosis drugs, a library of isoindole-based compounds was screened for activity against Mycobacterium tuberculosis. One promising candidate demonstrated potent activity against both drug-susceptible and drug-resistant strains with low minimum inhibitory concentrations .
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter receptors, particularly those involved in the regulation of anxiety and mood. The compound may enhance the activity of gamma-aminobutyric acid (GABA) receptors, leading to its anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: Known for its neuroprotective properties.
1,2,4,5-Tetrahydro-3H-pyrrolo[1,2-a][1,4]diazepin-3-ones: Exhibits antidepressant and anxiolytic activities.
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine: Investigated for its anticancer properties.
Uniqueness
1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine dihydrochloride is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to modulate GABA receptors sets it apart from other similar compounds, making it a promising candidate for further research and development .
Biological Activity
1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including structure-activity relationships (SAR), pharmacological effects, and case studies.
Chemical Structure and Properties
The compound belongs to the class of diazepines and features a fused bicyclic structure that contributes to its biological activity. The molecular formula is typically represented as C11H15N3·2HCl with a molecular weight of approximately 239.22 g/mol.
Biological Activity Overview
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Anticonvulsant Activity :
- Diazepines are well-known for their anticonvulsant properties. Research indicates that derivatives of this compound exhibit varying degrees of activity against seizures. In particular, studies have shown that compounds with specific substitutions on the diazepine ring can enhance anticonvulsant efficacy while reducing side effects .
-
Anxiolytic Effects :
- Compounds similar to 1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine have been evaluated for their anxiolytic properties. The presence of certain functional groups has been correlated with increased affinity for central benzodiazepine receptors (CBRs), which are implicated in anxiety modulation .
- Neuroprotective Properties :
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural features. Key observations include:
- Substituent Effects : The introduction of various substituents at specific positions on the diazepine ring can enhance or diminish activity. For example:
Case Studies
Several studies have investigated the pharmacological profiles of related compounds:
- Study on Anticonvulsant Activity :
- Neuroprotective Study :
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. How can synergistic effects with other heterocycles enhance biological activity?
- Methodological Answer : Co-crystallization studies (e.g., X-ray diffraction) reveal binding interactions. For instance, combining the diazepine core with imidazo[1,2-a]pyridine moieties improves receptor affinity. Activity is validated via in vitro assays (e.g., IC measurements) against target enzymes .
Q. What computational tools model the compound’s pharmacokinetic properties?
- Methodological Answer : Molecular dynamics (MD) simulations predict membrane permeability (e.g., logP via COSMO-RS). ADMET predictors (e.g., SwissADME) estimate bioavailability and cytochrome P450 interactions. Experimental validation uses Caco-2 cell monolayers for absorption studies .
Q. How can toxicity be assessed during early-stage development?
- Methodological Answer : Zebrafish embryo assays (FET test) screen for acute toxicity (LC). Metabolomic profiling (LC-MS/MS) identifies hepatotoxic metabolites. In silico tools like ProTox-II predict organ-specific toxicity based on structural alerts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
